



Spectroscopic Analysis of C18H32N2O3S: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	C18H32N2O3S	
Cat. No.:	B12619155	Get Quote

Disclaimer: The molecular formula **C18H32N2O3S** does not correspond to a single, well-known compound with readily available, published spectroscopic data. Therefore, this guide presents a comprehensive analysis of a plausible, hypothetical molecule that fits this formula: S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate. The spectroscopic data provided herein are predicted values based on established principles of NMR, IR, and mass spectrometry and are intended to serve as a representative example for researchers encountering a novel substance with this composition.

Hypothetical Structure

The structure for which the following spectroscopic data has been predicted is:

Name: S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate

Molecular Formula: C18H32N2O3S

Structure:

This molecule contains a terminal alkene, two amide functional groups, and a thioester. These features will give rise to characteristic signals in the various spectroscopic analyses.

Predicted Spectroscopic Data

The predicted spectroscopic data for S-ethyl 2-(2-(dodec-11-enamido)acetamido)acetate are summarized in the tables below.





Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	br s	2H	-NH- (Amide protons)
5.75-5.85	m	1H	CH2=CH-
4.90-5.05	m	2H	CH2=CH-
4.05	d	2H	-NH-CH2-C=O (Glycyl)
3.95	d	2H	-NH-CH2-C=S (Glycyl)
2.85	q	2H	-S-CH2-CH3
2.20	t	2H	-CH2-C=O (Amide)
2.05	q	2H	=CH-CH2-
1.55-1.65	m	2H	-CH2-CH2-C=O
1.20-1.40	m	12H	-(CH2)6-
1.25	t	ЗН	-S-CH2-CH3

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~198	C=S (Thioester carbonyl)
~170	C=O (Amide carbonyls)
~139	CH2=CH-
~114	CH2=CH-
~43	-NH-CH2-C=O
~42	-NH-CH2-C=S
~36	-CH2-C=O (Amide)
~34	=CH-CH2-
~29-30	-(CH2)n-
~25	-CH2-CH2-C=O
~23	-S-CH2-CH3
~15	-S-CH2-CH3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Neat)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (Amide)
3080	Medium	=C-H stretch (Alkenyl)
2850-2960	Strong	C-H stretch (Alkyl)
~1700	Strong	C=O stretch (Thioester)
1640-1680	Strong	C=O stretch (Amide I)
~1640	Medium	C=C stretch (Alkene)
1540-1560	Strong	N-H bend (Amide II)
1465	Medium	C-H bend (CH ₂)
910, 990	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact - El)

m/z	Interpretation
384.21	[M] ⁺ (Molecular Ion)
Various	Fragmentation pattern corresponding to the loss of the ethylthio group, cleavage of the amide bonds, and fragmentation of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal



standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. For ¹H NMR, 16-32 scans would be collected with a relaxation delay of 1 second. For ¹³C NMR, 1024-2048 scans would be acquired with a relaxation delay of 2 seconds.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI). The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion. The mass spectrum would be acquired in positive ion mode over a mass range of m/z 50-1000.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of a novel compound is depicted below.

Caption: Workflow for chemical structure elucidation.

This guide provides a foundational spectroscopic dataset and the associated experimental protocols for a representative molecule with the formula **C18H32N2O3S**. Researchers and scientists in drug development can use this as a reference for the analysis and characterization of novel compounds.

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Phone: (601) 213-4426

Email: info@benchchem.com